6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of aminoalcohols. One common method involves the use of Cu-based catalysts to facilitate the intramolecular catalytic amination of aminoalcohols . The reaction conditions often include the use of Cu–Cr–La/γ-Al2O3 as a catalyst in a continuous fixed-bed reactor, which helps in achieving high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction parameters is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the quinazolinone core can produce various tetrahydroquinazolinone derivatives.
Scientific Research Applications
6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-ethyl-1-(2-hydroxyethyl)uracil: This compound has a similar structure but with a uracil core instead of a quinazolinone core.
Morpholine derivatives: These compounds also contain a nitrogen heterocycle and are known for their biological activities.
Uniqueness
6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific combination of functional groups and its quinazolinone core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C10H13N3O2/c11-8-1-2-9-7(5-8)6-12-10(15)13(9)3-4-14/h1-2,5,14H,3-4,6,11H2,(H,12,15) |
InChI Key |
XMMPWIWZILOXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCO |
Origin of Product |
United States |
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